(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol
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Overview
Description
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol is a derivative of chloramphenicol, a broad-spectrum antibiotic. This compound is characterized by the presence of nitro groups on the phenyl ring, which may influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol typically involves the nitration of a chloramphenicol precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The process requires careful control of temperature and reaction time to ensure the selective nitration of the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves the use of industrial-grade reagents and equipment to handle the exothermic nature of nitration reactions safely.
Chemical Reactions Analysis
Types of Reactions
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, ethanol, and other nucleophiles.
Major Products Formed
Reduction: Formation of (4-Amino-2-aminophenyl)-(R,R)-chloramphenicol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its efficacy and safety as an antibiotic.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol is likely similar to that of chloramphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation. The presence of nitro groups may enhance or modify its binding affinity and antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Chloramphenicol: The parent compound, widely used as an antibiotic.
Nitrobenzene derivatives: Compounds with similar nitro groups on the phenyl ring.
Uniqueness
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other nitrobenzene derivatives and chloramphenicol itself.
Properties
CAS No. |
22933-62-6 |
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Molecular Formula |
C11H12Cl2N2O5 |
Molecular Weight |
323.126 |
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(2-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-7(5-16)9(17)6-3-1-2-4-8(6)15(19)20/h1-4,7,9-10,16-17H,5H2,(H,14,18)/t7-,9-/m1/s1 |
InChI Key |
SDQKGPHGTMIGOV-VXNVDRBHSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Synonyms |
[R-(R*,R*)]-2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(2-nitrophenyl)ethyl]-acetamide; D-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-o-nitrophenethyl]-acetamide; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol |
Origin of Product |
United States |
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